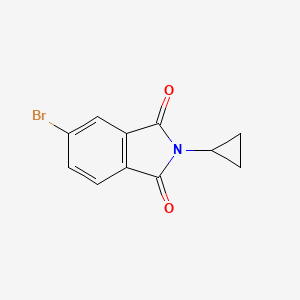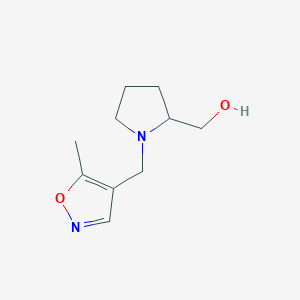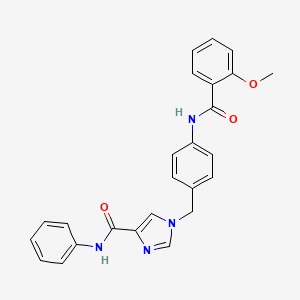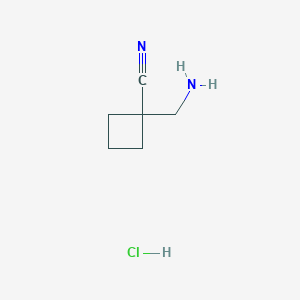
1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride (AMCC) is a cyclic amide derivative of cyclobutane, a four-carbon saturated hydrocarbon. It is a white to off-white crystalline solid that is soluble in water and ethanol. AMCC has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is used as a catalyst in the synthesis of organic compounds and as a reagent in the preparation of pharmaceuticals. In addition, AMCC has been used as an inhibitor of enzymes and as a substrate in biochemical assays.
Applications De Recherche Scientifique
Synthesis of Biobased Chemicals
One notable application involves the synthesis of biobased succinonitrile, a precursor to 1,4-diaminobutane, which is crucial for the industrial production of polyamides. The process utilizes glutamic acid and glutamine, abundant in plant proteins, to produce succinonitrile through a series of catalyzed reactions, offering a sustainable route to important industrial chemicals (Lammens et al., 2011).
Advanced Synthetic Methodologies
Research also focuses on advanced synthetic methodologies for producing a variety of cyclobutane derivatives. For example, an improved two-step synthetic approach toward 3-(2-chloroethyl)cyclobutanone has been utilized in the synthesis of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles. This process involves reversible addition of hydrogen cyanide to in situ generated imines, followed by intramolecular nucleophilic substitution, yielding bicyclic compounds in moderate to good yields. These compounds are significant due to their potential in various synthetic applications, highlighting the versatility of cyclobutane derivatives in organic synthesis (De Blieck & Stevens, 2011).
Biomedical Applications
In the biomedical field, cyclobutane derivatives have been investigated for their potential as BNCT (Boron Neutron Capture Therapy) agents. One study describes the synthesis of an unnatural amino acid as a new potential BNCT agent, showcasing the relevance of cyclobutane structures in developing therapeutic agents (Srivastava, Singhaus, & Kabalka, 1997).
Antiproliferative Activity
Cyclobutane-1,1,2,2-tetracarbonitriles have shown significant activity against various cancer cell lines, with one compound exhibiting high activity against leukemia cells. The mechanism of action is associated with alkylation of tumor-cell DNA, highlighting the potential of cyclobutane derivatives in cancer therapy (Mar'yasov et al., 2020).
Structural and Stereoselective Synthesis
Research on cyclobutane-containing scaffolds has demonstrated their utility as intermediates in the stereoselective synthesis of compounds for biomedical purposes, including surfactants, gelators, and metal cation ligands. This underscores the structural diversity and functional versatility of cyclobutane derivatives in chemistry and materials science (Illa et al., 2019).
Propriétés
IUPAC Name |
1-(aminomethyl)cyclobutane-1-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c7-4-6(5-8)2-1-3-6;/h1-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWWWADVVRPOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


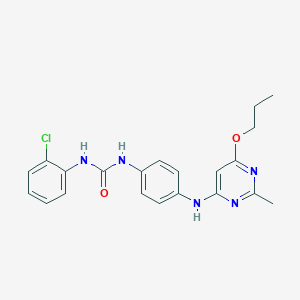
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2744542.png)
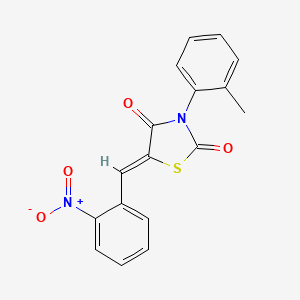
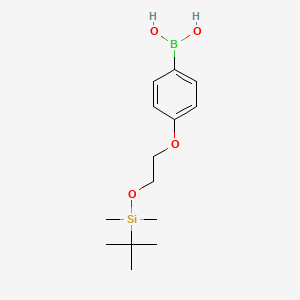
![N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide](/img/structure/B2744548.png)
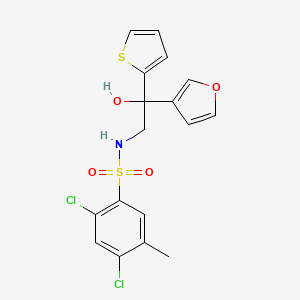
![2-[(Aminocarbamothioyl)amino]acetamide](/img/structure/B2744550.png)

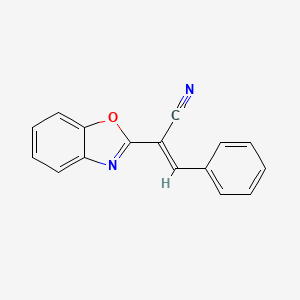
![(E)-N-(2-bromo-4-nitrophenyl)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2744556.png)
